2-Bromo-4-chloro-1,1'-biphenyl
Description
Thematic Significance of Biphenyl (B1667301) Scaffolds in Contemporary Organic Chemistry
Biphenyl scaffolds are considered privileged structures in drug development and organic synthesis. nih.gov Their derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. arabjchem.orgnih.gov The versatility of the biphenyl core allows for the synthesis of complex molecules with diverse pharmacological applications. researchgate.netarabjchem.org The development of new methods for functionalizing biphenyls remains an active area of research, aiming to create novel compounds with enhanced properties. acs.org
Academic Relevance of Halogenated Biphenyl Compounds in Synthetic and Mechanistic Research
Halogenated biphenyls are of significant academic interest due to their unique chemical properties and roles in synthetic and mechanistic studies. nih.gov The presence of halogen atoms influences the electronic properties and reactivity of the biphenyl system, making them valuable precursors for cross-coupling reactions. nih.gov These compounds are instrumental in constructing more complex molecular architectures. nih.gov Research into halogenated biphenyls also provides insights into structure-activity relationships, particularly how the position and nature of halogen substituents affect biological activity and toxicity. nih.gov
Specific Research Focus on 2-Bromo-4-chloro-1,1'-biphenyl within Halogenated Biaryl Chemistry
This compound is a specific halogenated biphenyl that serves as a key intermediate in the synthesis of pharmaceuticals, pesticides, and optoelectronic materials. patsnap.com Its chemical formula is C₁₂H₈BrCl, and it appears as colorless crystals. smolecule.com This compound's utility stems from its thermal stability and solubility in organic solvents. smolecule.com Research on this compound often centers on its synthesis, reactivity, and applications in various fields.
Chemical and Physical Properties
This section details the key physical and chemical characteristics of this compound.
| Property | Value |
| CAS Number | 179526-95-5 sigmaaldrich.com |
| Molecular Formula | C₁₂H₈BrCl smolecule.com |
| Molecular Weight | 267.55 g/mol samaterials.com |
| Appearance | White to pale yellow crystal or lump sigmaaldrich.com |
| Melting Point | 41 °C chemicalbook.com |
| Boiling Point | 325.5±17.0 °C (Predicted) chemicalbook.com |
| Density | 1.463 g/cm³ chemicalbook.com |
| Purity | Typically 97% or higher sigmaaldrich.com |
| Storage | Sealed in a dry place at room temperature samaterials.comchemicalbook.com |
Synthesis and Reactions
The primary method for synthesizing this compound is the Suzuki-Miyaura coupling reaction. smolecule.com This palladium-catalyzed cross-coupling involves reacting an aryl halide with an organoboron compound. smolecule.com A common route uses o-dibromobenzene and p-chlorophenylboronic acid as starting materials. patsnap.com However, this method can be costly due to the price of the reactants and the palladium catalyst, and it can suffer from poor selectivity and purification challenges. patsnap.com
Alternative synthesis methods have been developed to address these issues. One such method employs a photocatalytic coupling reaction between aniline (B41778) and parachloroiodobenzene, followed by diazotization and bromination. patsnap.com This approach offers milder reaction conditions and a more straightforward process. patsnap.com Another innovative method uses a cobalt catalyst and LED light irradiation, which can improve selectivity and yield under more gentle conditions. smolecule.com
This compound can undergo several types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution. smolecule.com
Coupling Reactions: It serves as a building block in further coupling reactions to create more complex biphenyl derivatives. smolecule.com
Oxidation and Reduction: The biphenyl structure itself can be oxidized or reduced to yield different derivatives. smolecule.com
Research Applications
This compound is a valuable compound in several areas of research and development:
Organic Synthesis: It is a crucial intermediate for the synthesis of more intricate organic molecules. smolecule.com
Materials Science: Due to its electronic properties, it is used in the development of organic light-emitting diodes (OLEDs). smolecule.comarborpharmchem.com The conjugated structure of the biphenyl core provides excellent electron donor and acceptor characteristics, which can be fine-tuned by adjusting substituents to optimize the performance of OLEDs. arborpharmchem.com Its thermal stability also contributes to the longevity of these devices. arborpharmchem.com
Pharmaceuticals: The compound has been identified as an inhibitor of cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. smolecule.com This interaction suggests potential applications in drug design, as it could influence the metabolism of other drugs. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8BrCl |
|---|---|
Molecular Weight |
267.55 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-phenylbenzene |
InChI |
InChI=1S/C12H8BrCl/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
IGSVNUQHXRLIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Chloro 1,1 Biphenyl
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium- and copper-catalyzed reactions are the cornerstone for the synthesis of unsymmetrical biaryls like 2-Bromo-4-chloro-1,1'-biphenyl. These methods offer high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling Protocols for this compound Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for C-C bond formation. nih.gov Specific protocols for the synthesis of this compound have been well-documented, typically involving the reaction of an aryl halide with an arylboronic acid. chemicalbook.com A common and effective strategy is the coupling of 4-chlorophenylboronic acid with a 1,2-dihaloarene, such as 1-bromo-2-iodobenzene (B155775). chemicalbook.com This approach leverages the differential reactivity of the halogen atoms, where the carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst preferentially over the more stable carbon-bromine bond, ensuring high selectivity for the desired product. nih.gov
Optimization of Palladium Catalyst Systems and Ligands in Biaryl Formation
The choice of catalyst and ligand is critical in Suzuki-Miyaura coupling, especially for producing sterically hindered biaryls where ortho-substituents can impede the reaction. researchgate.netrsc.org While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalysis has seen the advent of more robust systems that offer higher turnover numbers and efficiency at lower catalyst loadings. chemicalbook.comnih.gov
For challenging couplings, catalyst systems based on electron-rich, bulky biaryl phosphine (B1218219) ligands have been developed. nih.gov Ligands such as SPhos, XPhos, and AntPhos have demonstrated excellent reactivity in the synthesis of tetra-ortho-substituted biaryls, a class of compounds with steric demands similar to this compound. rsc.orgnih.gov These ligands stabilize the palladium center and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often allowing reactions to proceed under milder conditions and with a broader substrate scope. nih.gov The development of such ligands has been pivotal in making the synthesis of complex biaryls more routine and efficient. nih.gov
Influence of Reaction Conditions and Reagents on Yield and Selectivity
The yield and selectivity of the Suzuki-Miyaura synthesis of this compound are highly dependent on the reaction parameters. Key factors include the choice of base, solvent, and temperature.
Base : An inorganic base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). chemicalbook.comnih.gov The strength and solubility of the base can significantly affect the reaction rate and yield. researchgate.net
Solvent : The reaction is typically performed in a biphasic solvent system to accommodate both the organic reactants and the inorganic base. doi.org Mixtures such as toluene/water/ethanol or dioxane/water are frequently employed. chemicalbook.com The solvent system influences the solubility of reactants and catalyst, which in turn affects the reaction efficiency. hes-so.ch
Reagents : High selectivity is achieved by using a starting material with differentiated reactivity, such as 1-bromo-2-iodobenzene. chemicalbook.com Using a precursor like o-dibromobenzene could lead to poor selectivity and the formation of unwanted byproducts. patsnap.com
The following table summarizes reported conditions for the synthesis of this compound via Suzuki-Miyaura coupling.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 1-Bromo-2-iodobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / 2M aq. K₂CO₃ | Heated | 4h | 90% | chemicalbook.com |
| 1-Bromo-2-iodobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / Water / Ethanol (10:2:1) | 80 °C | 4h | 94% | chemicalbook.com |
Ullmann-Type Coupling Reactions
The Ullmann reaction is a classic method for forming aryl-aryl bonds through the copper-mediated coupling of aryl halides. iitk.ac.inthermofisher.combyjus.com The traditional version of this reaction requires harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder. organic-chemistry.org
A potential, though less common, Ullmann pathway to this compound could involve the cross-coupling of 1-bromo-2-halobenzene and 1-chloro-4-halobenzene. However, achieving high selectivity in unsymmetrical Ullmann couplings is challenging, often requiring one reactant to be used in large excess. byjus.com Modern variations using palladium or nickel catalysts have been developed to make conditions milder, but the Suzuki-Miyaura reaction is generally preferred due to its higher yields and milder conditions for unsymmetrical biaryl synthesis. lscollege.ac.in
Negishi, Kumada, and Stille Coupling Reaction Pathways
Other significant palladium- or nickel-catalyzed cross-coupling reactions could also be employed for the synthesis of this compound, each utilizing a different organometallic reagent.
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org A plausible route would be the reaction of a (4-chlorophenyl)zinc halide with 1-bromo-2-chlorobenzene, catalyzed by a palladium or nickel complex. wikipedia.org The Negishi coupling is known for its high functional group tolerance. orgsyn.org
Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The synthesis could proceed via the reaction of (4-chlorophenyl)magnesium bromide with 1-bromo-2-chlorobenzene. A key limitation is the high reactivity of Grignard reagents, which restricts the presence of certain functional groups. organic-chemistry.org
Stille Coupling : This method involves the reaction of an organotin (stannane) reagent with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A potential pathway would be the coupling of (4-chlorophenyl)trimethylstannane with 1-bromo-2-chlorobenzene. Organostannanes are stable to air and moisture, but a major drawback of this method is the toxicity of tin compounds. wikipedia.orglibretexts.org
Non-Catalytic and Emerging Synthetic Approaches
To overcome the high cost of raw materials and palladium catalysts associated with traditional cross-coupling methods, alternative synthetic strategies are being explored. patsnap.com One innovative approach avoids the direct coupling of two pre-functionalized aromatic rings.
A reported method involves an initial photocatalytic coupling reaction between aniline (B41778) and p-chloroiodobenzene to generate an intermediate, 4'-chloro-[1,1'-biphenyl]-2-amine. patsnap.com This intermediate is then subjected to a Sandmeyer-type reaction, involving diazotization with a nitrosating agent followed by bromination, to yield the final product, this compound. patsnap.comnih.gov This multi-step pathway utilizes less expensive starting materials and circumvents the need for a palladium catalyst for the key C-C bond-forming step, presenting a more cost-effective and scalable synthetic route. patsnap.com
Photocatalytic Coupling Reactions
A modern approach to synthesizing the biphenyl (B1667301) core of this compound involves a photocatalytic coupling reaction. patsnap.com This method utilizes aniline and p-chloroiodobenzene as readily available and low-cost starting materials. The reaction proceeds under photocatalysis to generate an intermediate, 4'-chloro-1,1'-biphenyl-2-amine. This initial step is crucial as it efficiently constructs the fundamental biphenyl structure without the need for expensive boronic acids or palladium catalysts, thereby significantly reducing production costs. patsnap.com
Diazotization-Mediated Bromination Techniques
Following the formation of the 4'-chloro-1,1'-biphenyl-2-amine intermediate, the synthesis is completed through a diazotization-mediated bromination. patsnap.com In this two-step sequence:
The amine intermediate is first treated with sodium nitrite (B80452) in the presence of an acid (like hydrobromic acid) to form a diazonium salt.
This unstable diazonium salt is then subjected to a Sandmeyer-type reaction, where it is treated with a bromine source, such as copper(I) bromide, to introduce the bromine atom at the 2-position of the biphenyl ring.
This entire synthetic route, combining photocatalytic coupling with diazotization-bromination, presents an energy-saving and environmentally conscious pathway that is suitable for large-scale industrial production due to its high reaction yields and simple operational procedures. patsnap.com
Regioselective Functionalization and C-H Activation in Biphenyl Systems
The ability to selectively introduce functional groups at specific positions on a biphenyl ring is a significant challenge in organic synthesis. C-H activation has emerged as a powerful tool, allowing for the direct conversion of unreactive C-H bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. acs.orgresearchgate.net
Directed C(sp²)-H Bond Activation Strategies
Directing groups (DGs) are pivotal in achieving regioselectivity in C-H activation. These functional groups, which contain heteroatoms like nitrogen or oxygen, coordinate with a transition metal catalyst and position it close to a specific C-H bond, typically at the ortho-position. acs.orgrsc.org
Several directing groups have been successfully employed in biphenyl systems:
Hydroxyl Group : A hydroxyl group can direct the palladium-catalyzed hydroxylation of [1,1'-biphenyl]-2-ols to produce 2,2'-biphenols. researchgate.netrsc.org
Nitrile Group : The cyano group can act as a directing group in palladium-catalyzed C-H activation, enabling the synthesis of biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. acs.orgacs.org Mechanistic studies suggest this proceeds via the formation of a five-membered metallacycle. acs.org
Imine Group : A transient directing group strategy using an imine linkage has been developed for the meta-C-H olefination of biphenyl aldehydes and amines. This approach avoids additional steps for attaching and detaching the directing group. researchgate.net
| Directing Group | Reaction Type | Catalyst System | Key Feature |
|---|---|---|---|
| Hydroxyl (-OH) | Hydroxylation | Pd(OAc)₂ / ᵗBuOOH | Direct synthesis of 2,2'-biphenols from [1,1'-biphenyl]-2-ols. researchgate.netrsc.org |
| Nitrile (-CN) | Arylation | Pd(II) / TFA | Forms biphenyl-2-carbonitriles; proceeds via a five-membered metallacycle. acs.orgacs.org |
| Imine (-C=N-) | Olefination | Palladium | Transient directing group avoids extra synthetic steps for attachment/detachment. researchgate.net |
Meta- and Para-C–H Functionalization Methodologies
Achieving functionalization at the meta and para positions is more complex because it requires the formation of larger, often strained, metallacyclic transition states. wikipedia.org To overcome this, chemists have designed innovative template-based strategies.
Meta-Functionalization : A significant breakthrough in meta-selective C-H functionalization was the development of nitrile-containing templates. wikipedia.org These templates coordinate to a palladium catalyst in a linear "end-on" fashion, creating a large macrocyclic pre-transition state that directs functionalization (such as olefination, acetoxylation, and iodination) to the remote meta-position of a biphenyl ring. wikipedia.orgescholarship.orgnih.gov The development of flexible directing groups and the use of bimetallic intermediates (Pd-Ag) have further refined this approach. rsc.org
Para-Functionalization : Selective para-C-H functionalization has been achieved using a novel, recyclable silicon-containing, D-shaped biphenyl template. acs.orgnih.govacs.org This template possesses the necessary flexibility to form the oversized pre-transition state required to reach the distal para-C-H bond, enabling reactions like olefination and acetoxylation while suppressing activation at the ortho- and meta-positions. acs.orgnih.govacs.org
| Position | Template Type | Key Feature | Reactions Achieved |
|---|---|---|---|
| Meta | Nitrile-containing "end-on" template | Forms a large, macrocyclic cyclophane-like transition state. wikipedia.org | Olefination, Acetoxylation, Iodination. escholarship.orgnih.gov |
| Para | D-shaped, Si-containing biphenyl template | Flexible assembly allows formation of an oversized pre-transition state. acs.orgnih.gov | Olefination, Acetoxylation. acs.org |
Sustainable and Green Chemistry Aspects in Biphenyl Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for biphenyls, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Aqueous-Phase Reaction Systems and Catalyst Recycling
A major focus of green biphenyl synthesis is the replacement of traditional organic solvents with water. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of biphenyl synthesis, has been successfully adapted to aqueous systems. researchgate.net
Aqueous-Phase Synthesis : Performing Suzuki reactions in water or aqueous-organic co-solvents offers significant environmental benefits. researchgate.net For example, a green synthesis of various biphenyl carboxylic acids was developed using a water-soluble fullerene-supported palladium chloride nanocatalyst, achieving high yields at room temperature in pure water. researchgate.net
Catalyst Recycling : The high cost and toxicity of heavy metal catalysts like palladium necessitate their recovery and reuse. nih.gov Several strategies have been developed to facilitate this. For instance, in some ligand-free aqueous systems, the residual aqueous phase containing the catalyst can be reused multiple times with only a slight decrease in activity. researchgate.net Similarly, the fullerene-supported nanocatalyst used for synthesizing biphenyl carboxylic acids could be recycled five times without a significant drop in yield. researchgate.net Another approach involves using catalysts supported on materials like calcium carbonate (Pd/CaCO₃), which can be recovered and reused multiple times without losing activity. researchgate.net
Environmental Impact and Atom Economy Considerations
Traditional and emerging synthetic routes for this compound present different profiles when evaluated on these principles.
Suzuki Coupling Reaction
A prevalent method for synthesizing polychlorinated biphenyls (PCBs) and their derivatives is the Suzuki coupling reaction. researchgate.net This palladium-catalyzed cross-coupling typically involves the reaction of an aryl halide with an arylboronic acid. researchgate.netchemicalbook.com For this compound, a common pathway involves reacting 1-bromo-2-iodobenzene with 4-chlorophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and a base like potassium carbonate. chemicalbook.com
Environmental Impact: The primary environmental drawbacks of the Suzuki coupling method relate to its components:
Catalyst: While highly effective, the use of a palladium catalyst introduces a heavy metal into the reaction system. This necessitates thorough purification steps to remove residual palladium from the final product, which is crucial in pharmaceutical applications. The catalyst itself is also expensive. patsnap.com
Solvents and Reagents: The reaction is often carried out in organic solvents like dioxane or a mixture of toluene, ethanol, and water. chemicalbook.com The use and subsequent disposal of these solvents contribute to the environmental footprint of the process.
Byproducts: The reaction generates inorganic salts (e.g., from the potassium carbonate base) and boron-containing compounds as waste, which require proper disposal. primescholars.com
Atom Economy: The atom economy of the Suzuki coupling is inherently less than 100% because not all atoms from the reactants are incorporated into the final product. The boronic acid group (-B(OH)₂) from one reactant and the leaving group (iodine) and base components become waste products.
| Reactants | Desired Product | Atoms Not Incorporated (Byproducts) |
| 1-Bromo-2-iodobenzene (C₆H₄BrI) | This compound (C₁₂H₈BrCl) | Iodine atom (from aryl halide) |
| 4-Chlorophenylboronic acid (C₆H₆BClO₂) | Boronic acid group (-B(OH)₂) | |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ and its derivatives | |
| Palladium Catalyst | Catalyst (recovered but part of the process) |
Photocatalytic Coupling and Diazotization Method
An alternative synthetic route has been developed that avoids some of the drawbacks of the Suzuki coupling. This method involves a photocatalytic coupling reaction between aniline and p-chloroiodobenzene to create an intermediate, which is then converted to the final product via diazotization followed by bromination. patsnap.com
Environmental Impact: This approach is presented as a more environmentally friendly and energy-saving alternative. patsnap.com
Catalyst: A key advantage is the avoidance of expensive and toxic palladium catalysts. patsnap.com Photocatalytic reactions can often proceed under milder conditions.
Raw Materials: The method utilizes low-cost raw materials like aniline, replacing the more expensive arylboronic acids used in the Suzuki reaction. patsnap.com
Process: The inventors claim the process is simple, suitable for large-scale production, and features mild reaction conditions. patsnap.com However, it still employs organic solvents such as ethyl acetate (B1210297) and petroleum ether for extraction and purification. patsnap.com The diazotization step involves reagents like sodium nitrite and hydrobromic acid.
Atom Economy: The atom economy of this multi-step process must consider both the coupling and the diazotization/bromination stages. The diazotization of the amine intermediate to introduce the bromo group is a type of Sandmeyer reaction, which generates nitrogen gas (N₂) and water as byproducts.
| Stage | Reactants | Desired Product/Intermediate | Atoms Not Incorporated (Byproducts) |
| Coupling | Aniline, p-Chloroiodobenzene | 4'-Chloro-biphenyl-2-amine | Iodine atom |
| Diazotization & Bromination | 4'-Chloro-biphenyl-2-amine, NaNO₂, HBr | This compound | N₂, H₂O, NaBr |
Comparative Summary
The following table provides a comparative overview of the two synthetic methodologies based on green chemistry principles.
| Feature | Suzuki Coupling | Photocatalytic Coupling / Diazotization |
| Catalyst | Palladium (expensive, heavy metal) | Photocatalytic (avoids palladium) |
| Key Reagents | Arylboronic acids (expensive) | Aniline, p-chloroiodobenzene (low-cost) |
| Primary Byproducts | Boron compounds, inorganic salts | Nitrogen gas, water, inorganic salts |
| Environmental Concerns | Heavy metal contamination, solvent waste | Solvent waste, use of nitrite and acids |
| Atom Economy | Moderate; significant waste from boronic acid and base | Moderate; waste from diazotization step (N₂) |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography of 2-Bromo-4-chloro-1,1'-biphenyl Derivatives
X-ray crystallography provides definitive information on the atomic arrangement within a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsion angles. While a crystal structure for 2-bromo-4'-chloro-1,1'-biphenyl (B169558) itself is not publicly available, analysis of closely related derivatives offers significant insight into the conformational behavior of the substituted biphenyl (B1667301) core.
The conformation of biphenyl systems is largely defined by the torsion angle (or dihedral angle) between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance from ortho substituents, which forces the rings to twist.
In a crystallographic study of a derivative, 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, the dihedral angle between the two aromatic rings of the biphenyl moiety was determined to be 24.57(4)°. This non-planar conformation is characteristic of ortho-substituted biphenyls, where the steric bulk of the substituent prevents a coplanar arrangement. For the parent 2-bromo-4'-chloro-1,1'-biphenyl, the bromine atom at the 2-position would similarly induce a significant twist between the phenyl rings.
| Description | Angle (°) |
|---|---|
| Dihedral angle between rings in biphenyl moiety | 24.57(4) |
| Dihedral angle between 4-bromo-2-chlorophenyl ring and adjacent biphenyl ring | 80.59(2) |
| Dihedral angle between 4-bromo-2-chlorophenyl ring and terminal biphenyl ring | 75.42(2) |
The arrangement of molecules within a crystal lattice is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonds. In halogenated aromatic compounds, halogen bonding can also play a significant role in the crystal packing.
In the crystal structure of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, the extended structure features short halogen⋯oxygen contacts. Specifically, a Cl⋯O distance of 2.991(3) Å and a Br⋯O distance of 3.139(2) Å were observed. These distances are shorter than the sum of the van der Waals radii (Cl and O: 3.27 Å; Br and O: 3.37 Å), indicating significant intermolecular interactions that organize the molecules into sheets. Hirshfeld surface analysis further revealed that C⋯H/H⋯C (32.2%), H⋯H (26.3%), Br⋯H/H⋯Br (10.7%), O⋯H/H⋯O (10.4%), and Cl⋯H/H⋯Cl (7.5%) contacts are the major contributors to the intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-bromo-4'-chloro-1,1'-biphenyl is expected to show complex signals in the aromatic region (typically 7.0-8.0 ppm). The eight aromatic protons are in distinct chemical environments, leading to a unique set of resonances. The protons on the 4'-chlorophenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 2-bromophenyl ring would exhibit a more complex splitting pattern due to their differing environments and couplings. The proton ortho to the bromine atom (at the 6-position) would be significantly influenced by the steric and electronic effects of the bromine.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of 2-bromo-4'-chloro-1,1'-biphenyl would display 12 distinct signals, as each carbon atom is in a unique chemical environment. The chemical shifts are influenced by the attached halogen substituents and the position on the biphenyl framework.
Carbons bonded to halogens (C-Br, C-Cl): These carbons are expected to be shifted downfield, but the "heavy atom effect" of bromine can sometimes cause an upfield shift for the C-Br carbon compared to what electronegativity alone would predict. The C-Cl signal is typically found around 133-135 ppm in similar compounds.
Quaternary carbons (C-1, C-1'): The carbons at the biphenyl linkage are quaternary and typically appear in the 138-142 ppm range. Their signals are often of lower intensity.
Other aromatic carbons: The remaining CH carbons will resonate in the typical aromatic region of 125-132 ppm.
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-H | 125 - 132 |
| Aromatic C-Cl | 133 - 135 |
| Aromatic C-Br | 122 - 125 |
| Quaternary (C-1, C-1') | 138 - 142 |
Vibrational Spectroscopy (Raman and FTIR) Investigations
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. Each vibrational mode corresponds to a specific motion of atoms, and its frequency is characteristic of the bond strengths and masses of the atoms involved.
For halogenated biphenyls, the vibrational spectra are characterized by several key regions. While specific experimental spectra for 2-bromo-4'-chloro-1,1'-biphenyl are not available, the expected frequencies can be inferred from studies on related polychlorinated biphenyls (PCBs) and other halogenated aromatics. nih.govunibs.itdtu.dk
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.
C=C Stretching: Aromatic ring stretching modes (ring breathing) are characteristic and produce strong bands in the 1400-1600 cm⁻¹ region. A strong peak around 1600 cm⁻¹ is a common feature. unibs.it
Inter-ring C-C Stretching: The stretching of the C-C single bond connecting the two phenyl rings is a key vibration in biphenyl systems, often observed in the 1240-1300 cm⁻¹ range in Raman spectra. unibs.itdtu.dk
C-X Stretching (X = Cl, Br): The carbon-halogen stretching modes are found at lower frequencies. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ range. dtu.dk The C-Br stretching mode is expected at a lower frequency, generally in the 500-650 cm⁻¹ range, due to the larger mass of the bromine atom.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Ring Stretch | 1400 - 1600 | Strong |
| Biphenyl C-C Bridge Stretch | 1240 - 1300 | Medium (Raman) |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a pivotal analytical technique for the structural elucidation of "this compound," providing definitive confirmation of its molecular formula and offering deep insights into its fragmentation pathways under ionization. This section explores the mass spectrometric characterization of this compound, detailing the analysis of its molecular ion and the rationalization of its fragmentation patterns based on established principles for halogenated aromatic compounds.
The molecular formula of "this compound" is C12H8BrCl. samaterials.com This is confirmed by high-resolution mass spectrometry (HRMS), which allows for the determination of the compound's exact mass. The calculated monoisotopic mass of "this compound" is 265.94979 Da. nih.gov
The mass spectrum of "this compound" is characterized by a distinctive isotopic cluster for the molecular ion peak [M]•+. This pattern arises from the natural isotopic abundances of bromine (79Br, ~50.7%; 81Br, ~49.3%) and chlorine (35Cl, ~75.8%; 37Cl, ~24.2%). docbrown.info Consequently, the molecular ion region will exhibit a series of peaks, with the most abundant being the [M]•+ (containing 79Br and 35Cl), [M+2]•+ (containing 81Br and 35Cl or 79Br and 37Cl), and [M+4]•+ (containing 81Br and 37Cl). The relative intensities of these peaks are predictable and serve as a key identifier for a molecule containing one bromine and one chlorine atom.
Under electron ionization (EI), the "this compound" molecule undergoes fragmentation, yielding a series of daughter ions. The fragmentation pathways are largely governed by the stability of the resulting ions and neutral fragments. For halogenated biphenyls, common fragmentation events include the loss of halogen atoms and the cleavage of the biphenyl bond. dioxin20xx.orgresearchgate.net
A plausible fragmentation pathway for "this compound" is initiated by the loss of a bromine radical, which is typically more facile than the loss of a chlorine radical due to the weaker C-Br bond. This is followed by the subsequent loss of a chlorine radical.
Key Fragmentation Steps:
Loss of Bromine: The molecular ion [C12H8BrCl]•+ can undergo the loss of a bromine radical (•Br) to form the chlorobiphenyl cation [C12H8Cl]+.
Loss of Chlorine: Subsequently, the [C12H8Cl]+ ion can lose a chlorine radical (•Cl) to produce the biphenyl cation [C12H8]•+. Alternatively, the molecular ion can directly lose a chlorine radical, though this is generally less favored than the initial loss of bromine.
Loss of Hydrogen Halide: Another possible fragmentation route involves the elimination of a neutral hydrogen halide molecule (HBr or HCl). For instance, the molecular ion could lose HBr to form a chloro-dibenzofuran-type radical cation, especially given the ortho-position of the bromine atom which can facilitate cyclization reactions.
Biphenyl Cleavage: Cleavage of the bond connecting the two phenyl rings can also occur, though this typically results in less abundant fragment ions compared to halogen loss.
The following table summarizes the expected major ions in the mass spectrum of "this compound" and their proposed identities.
| m/z (mass-to-charge ratio) | Proposed Ion Identity | Formation Pathway |
| 266/268/270 | [C12H8BrCl]•+ | Molecular Ion |
| 187/189 | [C12H8Cl]+ | [M - Br]+ |
| 152 | [C12H8]•+ | [M - Br - Cl]•+ |
Note: The m/z values are presented for the most abundant isotopes (79Br and 35Cl) and their isotopic counterparts.
The relative abundances of these fragment ions provide a characteristic fingerprint for "this compound," enabling its identification in complex mixtures and serving as a tool for its structural confirmation. The study of the fragmentation patterns of related polychlorinated biphenyls (PCBs) supports these proposed pathways, where the primary fragmentation is the sequential loss of halogen atoms. dioxin20xx.org
Computational and Theoretical Studies of 2 Bromo 4 Chloro 1,1 Biphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is frequently employed to determine optimized geometries, analyze molecular orbitals, and map electrostatic potentials. researchgate.netresearchgate.net
Geometry Optimization and Conformational Landscape Mapping
Specific DFT studies providing the optimized geometry or conformational landscape mapping for 2-Bromo-4-chloro-1,1'-biphenyl were not found in the available search results. Generally, for biphenyl (B1667301) systems, DFT calculations are used to determine the most stable conformation by calculating the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho-substituents (like the bromine atom in this case) and electronic conjugation, which favors planarity. For this compound, steric repulsion between the bromine atom and the adjacent phenyl ring would be expected to induce a non-planar (twisted) ground-state geometry.
Electronic Structure Analysis (HOMO-LUMO Gaps, Ionization Potentials, Electron Affinities)
While specific calculations for this compound are not available, the principles of electronic structure analysis using DFT are well-established. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. semanticscholar.org The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. semanticscholar.org These parameters can be calculated using the following relationships derived from Koopmans' theorem within the DFT framework: researchgate.netresearchgate.net
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electronic Chemical Potential (μ) = -(I + A) / 2
Without specific DFT calculations for this compound, no data table for these properties can be generated.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been specifically reported. This analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netthaiscience.info The MEP map shows regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For a molecule like this compound, negative potential would be expected around the electronegative halogen atoms (bromine and chlorine) and over the π-systems of the phenyl rings, while positive potential would be located around the hydrogen atoms. nih.gov
Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies
Specific studies using Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic excitation energies and simulate the UV-Vis spectrum of this compound are not available in the reviewed literature. TD-DFT is a standard method for investigating the excited states of molecules, providing insights into their photophysical properties. cnr.itgithub.io The method can accurately predict the energies of electronic transitions (e.g., π → π* transitions) that are responsible for absorption in the ultraviolet and visible regions.
Studies of Radical Cations and Anions in Halogenated Biphenyls
The formation of radical ions is a key process in the transformation and degradation of halogenated biphenyls. Pulse radiolysis studies on various polychlorinated and polybrominated biphenyls show that their radical cations exhibit characteristic absorption spectra. The position of these absorption bands and the lifetime of the radical cations are influenced by the position of the halogen substituents. acs.org
Similarly, halogenated biphenyls can form radical anions by capturing an electron into an unoccupied antibonding π* orbital. aip.org The stability and subsequent reactions of these anions are central to their degradation pathways.
Dissociative Electron Attachment (DEA) Mechanisms
Dissociative Electron Attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion (TNI), which then fragments. mdpi.com For halogenated aromatic compounds, the dominant DEA channel is typically the cleavage of a carbon-halogen bond, leading to the formation of a halide anion and an aromatic radical. aip.org
For this compound, two primary DEA pathways can be anticipated:
C₁₂H₈BrCl + e⁻ → [C₁₂H₈BrCl]⁻# → C₁₂H₈Cl• + Br⁻
C₁₂H₈BrCl + e⁻ → [C₁₂H₈BrCl]⁻# → C₁₂H₈Br• + Cl⁻
Studies on various brominated and chlorinated biphenyls show that the cross-section for DEA is highly dependent on the nature of the halogen and its position on the biphenyl structure. aip.orgresearchgate.net Research on compounds like 2-bromobiphenyl (B48390) and 4-bromobiphenyl (B57062) indicates that the formation of Br⁻ is a major fragmentation pathway. aip.orgresearchgate.net The process involves the capture of an electron into a π* molecular orbital, followed by intramolecular electron transfer to a σ* orbital localized on the carbon-halogen bond, leading to its dissociation. frontiersin.org The bromide anion (Br⁻) can remain transiently bound to the radical, forming a long-lived orbiting complex before dissociation. aip.orgresearchgate.net
Substituent Effects on Radical Stability and Properties
The stability of a radical derived from this compound is significantly influenced by the electronic properties of its halogen substituents. Radicals are generally considered electron-deficient species, and their stability often follows trends similar to those of carbocations. youtube.com Increased substitution on the radical center can enhance stability through hyperconjugation, where electrons in adjacent sigma bonds weakly overlap with the p-orbital containing the unpaired electron. youtube.com
In the case of this compound, the bromine and chlorine atoms exert competing effects:
Inductive Effect: Both bromine and chlorine are highly electronegative and pull electron density away from the biphenyl rings through the sigma bonds (a -I effect). This electron withdrawal can destabilize a nearby radical center, which is already electron-poor.
Mesomeric (Resonance) Effect: The halogens also possess lone pairs of electrons that can be donated into the aromatic π-system (+M effect). This delocalization of electron density can help to stabilize the radical.
Analysis of Intermolecular Interactions
The bromine and chlorine atoms on the biphenyl structure are pivotal in directing the molecule's intermolecular interactions, which govern its packing in the solid state and its interactions with other molecules.
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org This occurs because the electron density on a covalently bonded halogen is anisotropically distributed, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. acs.org
In derivatives similar to this compound, computational and crystallographic studies have identified and characterized these interactions. For instance, in the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, short, directional contacts are observed between the halogen atoms and oxygen atoms of adjacent molecules. nih.goviucr.org These interactions, such as Cl⋯O and Br⋯O, are key features in the crystal packing, forming molecular sheets. nih.goviucr.orgresearchgate.net The strength and geometry of these bonds are critical in materials science and drug design.
Table 1: Examples of Halogen Bond Distances in a Related Biphenyl Derivative
| Interacting Atoms | Distance (Å) | Source(s) |
| Cl⋯O | 2.991 | nih.goviucr.org |
| Br⋯O | 3.139 | nih.goviucr.org |
Data from the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, a structurally related compound.
Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts in crystal structures, provides detailed insights into the relative importance of these interactions. For a related bromochloro-biphenyl derivative, this analysis revealed the percentage contributions of various contacts to the total molecular surface. nih.govresearchgate.net
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Source(s) |
| C⋯H/H⋯C | 32.2% | nih.govresearchgate.net |
| H⋯H | 26.3% | nih.govresearchgate.net |
| Br⋯H/H⋯Br | 10.7% | nih.govresearchgate.net |
| O⋯H/H⋯O | 10.4% | nih.govresearchgate.net |
| Cl⋯H/H⋯Cl | 7.5% | nih.govresearchgate.net |
Data from the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, a structurally related compound.
This data highlights that while direct halogen bonds are significant, the more diffuse C-H···X and other van der Waals contacts collectively play a dominant role in the crystal packing.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational flexibility of molecules like this compound. By simulating the atomic motions over time, MD can explore the potential energy surface of the molecule, revealing its preferred conformations, the pathways of conformational change, and the dynamics of the rotation around the central C1-C1' biphenyl bond. Such simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations of rotational barriers.
The rotation around the single bond connecting the two phenyl rings in biphenyl derivatives is a critical factor determining their three-dimensional structure. When bulky substituents are present in the ortho positions (positions 2, 2', 6, and 6'), steric hindrance can significantly restrict this rotation. slideshare.net In this compound, the bromine atom at the 2-position creates a substantial energy barrier that must be overcome for the phenyl rings to rotate relative to one another.
This phenomenon can lead to atropisomerism, a type of axial chirality where the rotation around a single bond is so slow that different conformational isomers (atropisomers) can be isolated. slideshare.net The stability of these atropisomers is determined by the height of the rotational energy barrier.
Computational methods, such as Density Functional Theory (DFT), are widely used to calculate these rotational barriers. nih.govnih.gov Studies on various ortho-substituted biphenyls have shown that the size and nature of the substituent directly impact the free energy of activation for rotation. scispace.comresearchgate.net For biphenyls with ortho-substituents like bromine, the calculated barriers are often high enough to allow for the separation of enantiomers at or below room temperature. scispace.com The transition state for this rotation typically involves a planar or near-planar arrangement of the two phenyl rings, which maximizes the steric clash between the ortho-substituents. researchgate.net
Table 3: Representative Rotational Barriers for Ortho-Substituted Biphenyls
| Ortho Substituent | Rotational Barrier (kcal/mol) | Method | Source(s) |
| -Br | 8.75 | Experimental (NMR) | scispace.com |
| -I | 9.9 | Experimental (NMR) | scispace.com |
| -t-Bu | 15.4 | Experimental (NMR) | scispace.com |
| -SO₂Ph | 12.8 | Experimental (NMR) | scispace.com |
| -Cl | ~7.5 (Estimated) | Theoretical (DFT) | nih.gov |
Reactivity, Reaction Mechanisms, and Transformation Pathways
Mechanistic Insights into Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are highly relevant for modifying 2-Bromo-4-chloro-1,1'-biphenyl. mdpi.comkashanu.ac.ir The reactivity in these palladium-catalyzed processes is dictated by the differential reactivity of the carbon-bromine and carbon-chlorine bonds. Generally, the C-Br bond is more reactive than the C-Cl bond towards palladium catalysts, allowing for selective functionalization. mdpi.com
The catalytic cycle of a cross-coupling reaction, such as the Suzuki-Miyaura reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgyoutube.com
Oxidative Addition: This is typically the rate-determining step where the aryl halide reacts with a low-valent transition metal catalyst, commonly a Pd(0) complex. wikipedia.orglibretexts.org The process involves the cleavage of the carbon-halogen bond and the insertion of the palladium atom, which increases its oxidation state from 0 to +2. wikipedia.orglibretexts.org For this compound, the oxidative addition occurs preferentially at the more labile carbon-bromine bond over the stronger carbon-chlorine bond. This chemoselectivity is attributed to the lower bond dissociation energy of the C-Br bond.
Transmetalation: Following oxidative addition, the resulting organopalladium(II) complex undergoes transmetalation. In this step, an organic group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium center, displacing the halide. bris.ac.uknih.gov A base is typically required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final biaryl product. libretexts.orgyoutube.com The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. wikipedia.orgyoutube.com For reductive elimination to occur, the ligands must typically be in a cis-orientation to one another. libretexts.org
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle for this compound
| Step | Description | Reactants | Products |
|---|---|---|---|
| Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond of the substrate. The metal's oxidation state increases from 0 to +2. | This compound, Pd(0)Ln | (4-chloro-[1,1'-biphenyl]-2-yl)palladium(II) bromide complex |
| Transmetalation | An organic group (R') from an organoboron reagent (R'-B(OR)2) replaces the bromide on the palladium complex. This step requires a base. | (4-chloro-[1,1'-biphenyl]-2-yl)palladium(II) bromide complex, R'-B(OR)2, Base | Di-organopalladium(II) intermediate |
| Reductive Elimination | The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. | Di-organopalladium(II) intermediate | 4-chloro-2-R'-1,1'-biphenyl, Pd(0)Ln |
In palladium-catalyzed cross-coupling reactions, the catalyst can deactivate through several pathways. A common issue is the agglomeration of the Pd(0) species to form inactive palladium black, particularly at high temperatures or low ligand concentrations. The ligands themselves can also undergo degradation or side reactions. For instance, phosphine (B1218219) ligands can be oxidized or undergo P-C bond cleavage.
Catalyst regeneration is crucial for efficient and industrially viable processes. While specific protocols for this compound are not extensively detailed, general strategies include the use of robust ligands that stabilize the palladium nanoparticles and prevent agglomeration. In some systems, additives can be used to regenerate the active catalytic species from its deactivated forms. The development of recyclable heterogeneous catalysts, where the palladium is supported on materials like KCC-1, is another approach to mitigate deactivation and simplify catalyst reuse. kashanu.ac.ir
Regioselective Functionalization and Derivatization Mechanisms
Beyond cross-coupling at the halogen sites, functionalization of the C-H bonds on the biphenyl (B1667301) rings offers another route for derivatization. These reactions rely on mechanisms that can precisely target a specific C-H bond among the many available on the molecule.
Directed Ortho-Metalation (DoM): This mechanism involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. unblog.fr The DMG coordinates to the base, positioning it to abstract the adjacent proton. While halogens are not typically strong DMGs, if a suitable DMG (such as an amide or carboxylic acid) were introduced to the this compound scaffold, it could direct lithiation to a specific ortho position. acs.orgacs.orgnih.govresearchgate.net For example, a study on N,N-dialkylbiphenyl 2-carboxamides showed that metalation can be directed to the C3 position. acs.org
C-H Activation: This broader class of reactions involves the cleavage of a C-H bond, often mediated by a transition metal catalyst. wikipedia.org The mechanism can vary, but a common pathway is the concerted metalation-deprotonation (CMD), where the C-H bond is cleaved with the assistance of a ligand on the metal center. nih.gov For biphenyl systems, nitrile groups have been shown to direct meta-C-H activation through a ligand-containing Pd-Ag heterodimeric transition state. nih.gov This provides a pathway to functionalize positions that are electronically disfavored and remote from existing substituents.
The choice of directing group (DG) is paramount in controlling the regioselectivity of C-H functionalization. researchgate.netnih.gov DGs function by forming a stable cyclometalated intermediate, which brings the catalyst into close proximity with a specific C-H bond. wikipedia.org
The directing ability of a group can override the inherent electronic preferences of the aromatic ring. rsc.org For example, while the electronic properties of the halogen substituents on this compound would influence electrophilic or nucleophilic attack, a strategically placed DG could force functionalization at a sterically hindered or electronically neutral position. Studies have demonstrated that groups like pyridyl or cyano can effectively direct rhodium or palladium catalysts to achieve meta-selective C-H activation on arenes. researchgate.netrsc.org
Table 2: Examples of Directing Groups and Their Influence on Regioselectivity in Biphenyl Systems
| Directing Group (DG) | Position on Biphenyl | Catalyst System | Targeted Position | Mechanistic Feature |
|---|---|---|---|---|
| N,N-dialkyl carboxamide | C2 | s-BuLi/TMEDA | C3 (ortho to DG) | Directed ortho-Metalation (DoM) via a complex-induced proximity effect. acs.org |
| Nitrile | C1 | Pd/Ag | C3' (meta to DG) | Remote C-H activation via a concerted metalation-deprotonation (CMD) process. nih.gov |
| Pyrimidine | Attached via linker | Rhodium | meta-position | Strong σ-coordination directs the catalyst to the remote meta C-H bond. rsc.org |
Photochemical and Electron-Induced Reactivity of Halogenated Biphenyls
Halogenated biphenyls can undergo transformations when exposed to light (photochemical reactions) or through electron transfer processes. These reactions often involve the generation of highly reactive intermediates.
Photochemical reactions of chlorinated biphenyls, such as 4-chlorobiphenyl, have been studied in aqueous environments. nih.gov Upon UV irradiation, species like nitrous acid (HONO) can generate hydroxyl radicals (HO•). nih.gov These highly reactive radicals can attack the aromatic ring of the biphenyl, forming a radical adduct. nih.gov This adduct can then undergo further reactions, including hydroxylation, which may also lead to the cleavage of the C-Cl bond and the formation of hydroxylated biphenyls. nih.gov Light can also be used to trigger the formation of bromine radicals from molecular bromine, which is a key step in certain synthetic bromination reactions. researchoutreach.org
Electron-induced reactivity is also significant for halogenated biphenyls. The metabolism of polychlorinated biphenyls (PCBs) can produce reactive intermediates like arene oxides and quinones. researchgate.netnih.gov These electrophilic species can form covalent adducts with cellular nucleophiles. nih.gov Furthermore, redox-active metabolites such as catechols and hydroquinones can undergo one-electron oxidation or reduction to form semiquinone radicals. This process can lead to redox cycling and the generation of reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals, which can induce further chemical damage. researchgate.netnih.gov
Chemical Transformations and Degradation Pathways
The transformation of this compound can also proceed through chemical oxidation, which is a key degradation pathway in biological systems and in the environment, often mediated by highly reactive species such as hydroxyl radicals (•OH).
The oxidation of polychlorinated biphenyls (PCBs) by hydroxyl radicals is a primary mechanism for their atmospheric and aqueous degradation. dss.go.thepa.gov The kinetics of these reactions are highly dependent on the number and position of the halogen substituents. Generally, the rate of oxidation by •OH decreases as the degree of chlorination increases, because the radical attack typically occurs at unsubstituted carbon atoms on the aromatic ring. epa.gov
For this compound, the hydroxyl radical is expected to add to the non-halogenated positions of either aromatic ring. The presence of the bulky bromine atom at the ortho position (C2) may sterically hinder attack on the brominated ring. epa.gov Consequently, the primary oxidation products are likely to be hydroxylated derivatives, such as 2-bromo-4-chloro-x-hydroxy-1,1'-biphenyls.
In biological systems, oxidation is often catalyzed by enzymes like cytochrome P450 monooxygenases. Studies on various PCB congeners have shown that the rate of metabolism is influenced by the substitution pattern. For instance, congeners with unsubstituted meta and para positions are often more readily metabolized. nih.gov The initial oxidation of this compound would likely yield arene oxide intermediates, which can then rearrange to form stable hydroxylated metabolites. Further oxidation can lead to dihydroxylated products and potentially ring-cleavage products, such as the corresponding chlorinated or brominated benzoic acids. dss.go.thacs.org
Table 2: Relative Oxidation Rates of Selected PCBs by Biphenyl Dioxygenase
| PCB Congener | Substitution Pattern | Relative Oxidation Rate (%) |
|---|---|---|
| Biphenyl | - | 100 |
| 2-Chlorobiphenyl | 2- | ~50 |
| 4-Chlorobiphenyl | 4- | ~90 |
| 2,5-Dichlorobiphenyl | 2,5- | ~190 |
| 2,4'-Dichlorobiphenyl | 2,4'- | ~100 |
(Source: Adapted from studies on PCB oxidation by Burkholderia sp. Strain LB400. nih.gov Data illustrates the effect of substitution patterns on oxidation rates.)
A fascinating aspect of the enzymatic hydroxylation of aromatic compounds is the "NIH shift," a chemically-induced intramolecular migration of a substituent (like hydrogen, deuterium, or a halogen) that occurs during the reaction. govst.edutaylorandfrancis.com This mechanism is particularly relevant for the metabolism of substituted aromatic compounds like this compound.
The NIH shift occurs following the formation of an arene oxide intermediate by cytochrome P450 enzymes. When this epoxide ring opens to form a phenol, a substituent at the site of hydroxylation can migrate to an adjacent carbon atom. nih.govnih.gov
In the context of this compound, if enzymatic hydroxylation were to occur on the chlorinated ring at the C4 position (which is already substituted with chlorine), it could potentially lead to a 1,2-migration of the chlorine atom to either the C3 or C5 position, resulting in a hydroxylated and rearranged product. govst.edunih.gov This pathway is particularly significant when the preferred sites of hydroxylation (e.g., para positions) are blocked by a substituent. The occurrence of an NIH shift can lead to the formation of unexpected metabolites, which may have different toxicological properties than the parent compound. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
2-Bromo-4-chloro-1,1'-biphenyl as a Key Synthetic Intermediate
This compound is a significant intermediate in the synthesis of pharmaceuticals, pesticides, and optoelectronic materials. patsnap.com The presence of both bromine and chlorine atoms at distinct positions on the biphenyl (B1667301) rings offers differential reactivity, which allows for selective and controlled chemical modifications. patsnap.com This characteristic makes it a versatile building block for constructing more elaborate molecular architectures.
One of the primary methods for synthesizing this intermediate is the Suzuki-Miyaura cross-coupling reaction. patsnap.com However, due to the high cost of traditional starting materials like o-dibromobenzene and p-chlorophenylboronic acid, as well as expensive palladium catalysts, research into more economical synthetic routes is ongoing. patsnap.com One such alternative approach involves a photocatalytic coupling reaction followed by diazotization and bromination. patsnap.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 1-Bromo-2-iodobenzene (B155775) | 4-chlorophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Potassium carbonate (K₂CO₃) | Toluene/Ethanol/Water | 80°C | 4 h | 94% | chemicalbook.com |
| 1-Bromo-2-iodobenzene | 4-chlorophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Potassium carbonate (K₂CO₃) | Dioxane/Water | - | 4 h | 90% | chemicalbook.com |
The biphenyl moiety is a fundamental structural unit in many biologically active molecules and functional materials. This compound serves as an excellent precursor for creating more complex biaryl compounds due to the presence of two distinct halogen atoms. The bromine atom at the 2-position is generally more reactive than the chlorine atom at the 4'-position in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for sequential, site-selective functionalization.
For instance, the bromine atom can be selectively targeted in a Suzuki or other cross-coupling reaction to introduce a new aryl or alkyl group, leaving the chlorine atom intact for a subsequent transformation. This stepwise approach is a powerful strategy for the controlled synthesis of unsymmetrical, polysubstituted biaryl and terphenyl systems, which are of interest in medicinal chemistry and materials science.
While the biphenyl structure is itself significant, this compound also serves as a foundational building block for the synthesis of various heterocyclic compounds, particularly those containing fused aromatic rings. A key transformation in this context is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org
This reaction can be used to couple an amine with the aryl bromide portion of this compound. The resulting 2-amino-4'-chloro-1,1'-biphenyl intermediate can then undergo an intramolecular cyclization, often through a palladium-catalyzed C-H activation process, to form a new heterocyclic ring. acs.org This synthetic route is particularly valuable for the construction of carbazoles, a class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals, and widely used in materials for organic electronics. organic-chemistry.orgrsc.orgnih.gov The chlorine atom on the second phenyl ring remains available for further functionalization, adding to the modularity of this synthetic approach.
Molecular Scaffold Design and Ligand Development
The rigid, well-defined geometry of the biphenyl unit makes it an attractive scaffold for the design of ligands that can bind to biological targets like proteins and receptors. The two phenyl rings provide a platform that can be functionalized in a precise three-dimensional arrangement to optimize interactions with a binding site.
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its utility lies in its ability to position functional groups in distinct spatial orientations. By introducing substituents at various positions on the two phenyl rings, chemists can fine-tune the ligand's size, shape, and electronic properties to achieve high affinity and selectivity for a specific biological target.
For example, biphenyl-based structures have been successfully employed in the design of N-methyl-D-aspartate (NMDA) receptor antagonists and inhibitors of the PD-1/PD-L1 immune checkpoint pathway. In these cases, the biphenyl core serves to orient other functional groups to interact with key residues in the protein's binding pocket. This compound represents a functionalized scaffold where the halogen atoms serve as synthetic handles for introducing the necessary pharmacophoric elements through various coupling reactions.
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, involving the systematic modification of a molecule's structure to understand how these changes affect its biological activity. The goal is to identify the key structural features responsible for the desired pharmacological effect.
Functionalized biphenyls are frequently the subject of SAR studies. In the context of this compound, the bromine and chlorine atoms are ideal points for diversification. A library of analogues could be synthesized by replacing the bromine atom (via reactions like Suzuki or Buchwald-Hartwig coupling) with a variety of different chemical groups. A second series of compounds could be generated by modifying the chlorine-bearing ring. By testing the biological activity of these new compounds, researchers can build a detailed understanding of the target's binding requirements. For example, SAR studies on a series of biphenyl carboxamides have been used to develop models that correlate structural features with analgesic activity. Such studies help in designing new molecules with improved potency, selectivity, and pharmacokinetic properties.
| Statistical Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated R²) | 0.818 | Indicates the predictive ability of the model. |
| r² (Non-cross-validated R²) | 0.917 | Indicates the goodness of fit of the model. |
| F value (Fisher test value) | 114.235 | Represents the statistical significance of the model. |
| Steric Field Contribution | 67.7% | Percentage contribution of steric factors to the model. |
| Electrostatic Field Contribution | 32.3% | Percentage contribution of electrostatic factors to the model. |
Utilization in Optoelectronic Materials
Beyond its applications in life sciences, this compound is a valuable intermediate in the development of materials for optoelectronic devices. Specifically, it is used in the synthesis of compounds for Organic Light-Emitting Diodes (OLEDs). alfachemch.com
The biphenyl core provides a rigid and electronically conjugated system that is often desirable in materials for charge transport and emission in OLEDs. The halogen atoms on this compound allow for its incorporation into larger, more complex molecular structures, such as hole-transport materials, electron-transport materials, or emissive host and dopant molecules. By using this biphenyl derivative as a building block, materials scientists can synthesize novel organic semiconductors with tailored electronic properties, contributing to the development of more efficient and stable OLED displays and lighting. patsnap.comalfachemch.com
Development of Organic Light-Emitting Diode (OLED) Components
This compound is identified as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). samaterials.compatsnap.com In this context, it functions not as the final emissive or charge-transporting material itself, but as a crucial building block. The development of advanced OLEDs relies on the precise construction of complex organic molecules that perform specific functions, such as hole injection, hole transport, light emission (as hosts or dopants), and electron transport. researchgate.netrsc.org
The utility of this compound in this field stems from its biphenyl core and its two halogen atoms, which act as reactive sites for carbon-carbon and carbon-nitrogen bond-forming reactions. The bromine atom, in particular, is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Stille reactions. chemicalbook.com These synthetic methods are fundamental to OLED material synthesis, allowing for the covalent linking of the biphenyl unit to other functional aromatic groups, such as carbazoles, triphenylamines, or phenanthrenes. researchgate.net
For example, it can be used to synthesize larger, more complex host materials or charge-transport molecules. By reacting the bromo- position, chemists can attach electron-donating or electron-accepting moieties to the biphenyl core, thereby fine-tuning the resulting molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy-level engineering is critical for optimizing charge injection and transport, as well as for ensuring efficient energy transfer within the emissive layer of an OLED device. The presence of the chloro group provides an additional site for modification, potentially allowing for the synthesis of asymmetric or multifunctional molecules.
Applications in Liquid Crystals and Other Optical Materials
The rigid, rod-like structure of the biphenyl unit is a classic mesogen—a core component that induces liquid crystalline behavior. mdpi.comuea.ac.uk The development of liquid crystals (LCs) for display and optical applications heavily relies on molecules that possess this structural anisotropy. bohrium.com Halogenation of the biphenyl core is a common and effective strategy for modulating the physical properties of these materials, including their melting points, clearing points, viscosity, and, crucially, their dielectric anisotropy. acs.orgresearchgate.net
While this compound is not itself a liquid crystal, it serves as a valuable precursor for the synthesis of more complex liquid crystalline molecules. researchgate.net The bromo- and chloro- substituents can influence the molecule's polarity and polarizability, which are key determinants of its dielectric properties. Furthermore, these halogen atoms are synthetic handles that allow for the extension of the rigid core through coupling reactions. By attaching long alkyl or alkoxy chains, or by linking it to other aromatic rings, molecules with the necessary length-to-breadth ratio for forming nematic or smectic phases can be constructed. mdpi.com
The presence of halogens can also introduce specific intermolecular interactions, such as halogen bonding, which can play a role in the self-assembly and stabilization of liquid crystalline phases. acs.orgwhiterose.ac.uk The specific substitution pattern of this compound offers a platform for creating LCs with tailored properties for advanced optical applications, including high-birefringence materials for photonics and electro-optical devices. mdpi.com
Role in Polymer Chemistry and Advanced Materials
Monomers for Rigid-Rod and Liquid Crystalline Polymers
Rigid-rod polymers are a class of materials characterized by a linear, highly extended chain structure that limits conformational flexibility. This molecular rigidity leads to exceptional properties, including high tensile strength, modulus, and thermal stability. researchgate.netdntb.gov.ua Aromatic dihalides are common monomers for synthesizing these polymers via step-growth polycondensation reactions, often utilizing transition metal-catalyzed cross-coupling. researchgate.net
This compound, with its inherent rigidity and two halogen sites, is a suitable candidate for incorporation into such polymer backbones. The biphenyl unit provides the stiffness required for the "rod-like" character of the polymer chain. In polymerization reactions, this monomer could be used in several ways. For instance, it could be converted into a diboronic acid derivative and then polymerized with another aromatic dihalide. Alternatively, its different halogen reactivities (bromine being more reactive than chlorine in many coupling reactions) could be exploited for controlled or block copolymer synthesis.
The incorporation of such rigid units leads to polymers that can form lyotropic liquid crystalline phases in solution, which is a critical aspect of processing these materials into high-strength fibers, such as those used in aerospace and protective apparel. dntb.gov.ua The defined geometry of the 2-bromo-4-chloro-biphenyl unit would contribute directly to the persistence length of the polymer chain, a key parameter governing its rigidity and ability to self-organize into ordered domains. rsc.org
Incorporation into High-Performance Engineering Polymers
High-performance engineering polymers are designed for applications that demand superior thermal stability, chemical resistance, and mechanical strength. A critical property for many of these applications, particularly in electronics and transportation, is flame retardancy. The incorporation of halogen atoms into a polymer is a well-established strategy for imparting flame resistance. epa.gov
Polybrominated biphenyls (PBBs) were historically used as additive flame retardants in a variety of plastics, including ABS and thermoplastics. epa.govwikipedia.org Although the use of PBB mixtures is now heavily restricted, the underlying chemical principle remains relevant. When a polymer containing bromo- and chloro-substituents is exposed to high temperatures, it can release halogen radicals. These radicals interrupt the gas-phase radical chain reactions of combustion, effectively quenching the flame. researchgate.net
Incorporating the this compound moiety into the backbone of a polymer, rather than using it as an additive, would create a material with inherent flame retardancy. This covalent bonding prevents the leaching that can occur with additive flame retardants. Furthermore, the high aromatic content and inherent stability of the biphenyl structure contribute to a high char yield upon decomposition, which further insulates the underlying material from the flame. This combination of properties makes monomers like this compound attractive for designing next-generation high-performance polymers with enhanced safety and stability profiles. researchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-Bromo-4-chloro-1,1'-biphenyl?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., H and C NMR to confirm substituent positions) and gas/liquid chromatography (GC/LC) with mass spectrometry (MS) for purity assessment. X-ray crystallography (as in ) can resolve stereochemical ambiguities. For solubility studies, employ UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) with biphenyl as an internal standard (as in ) .
Q. How can the solubility of this compound in aqueous systems be accurately measured?
- Methodological Answer : Follow standardized shake-flask or column-elution methods under controlled temperatures. Use spectroscopic techniques (e.g., UV-Vis) or HPLC to quantify dissolved concentrations. Critical factors include ionic strength, pH, and dissolved organic matter, which influence partitioning behavior. Refer to biphenyl solubility protocols ( ), adjusting for halogen substituent effects .
Q. What are the key physicochemical properties influencing the environmental partitioning of this compound?
- Methodological Answer : Prioritize measurements of log (octanol-water partition coefficient) and vapor pressure. Biphenyl derivatives with halogen substituents exhibit higher log (e.g., biphenyl: log ~4.0; bromo/chloro groups increase hydrophobicity) and lower water solubility, favoring adsorption to sediments ( ). Use quantitative structure-activity relationship (QSAR) models to predict behavior .
Advanced Research Questions
Q. How do bromine and chlorine substituents influence the microbial degradation pathways of biphenyl derivatives?
- Methodological Answer : Halogens hinder meta-cleavage pathways used by microbes (e.g., Beijerinckia sp. strain B1 in ). Design enrichment cultures under aerobic/anaerobic conditions to isolate degradative strains. Use isotopic C-labeled compounds to track metabolic intermediates via LC-MS. Genetic sequencing (e.g., PCR for bph genes) can identify pathway modifications .
Q. What methodologies are effective for detecting trace levels of this compound in environmental matrices?
- Methodological Answer : Combine solid-phase extraction (SPE) with GC-MS or LC-MS/MS for sensitivity. For complex matrices (e.g., soil/sludge), employ matrix-matched calibration and isotope dilution. Chemometric methods (e.g., principal component analysis) can differentiate congener-specific signatures ( ) .
Q. How can researchers resolve contradictions in toxicity assessments of halogenated biphenyls?
- Methodological Answer : Address discrepancies by comparing nominal vs. measured concentrations in toxicity tests. For example, biphenyl's low water solubility ( ) leads to overestimation of nominal toxicity. Use passive dosing to maintain stable exposure levels. Validate findings with in silico models (e.g., ECOSAR) and multispecies assays .
Q. What structural features dictate this compound’s interactions with biological receptors?
- Methodological Answer : Perform molecular docking studies using crystal structures of receptor-binding domains (e.g., cytochrome P450 enzymes). The bromine and chlorine substituents increase steric hindrance and electron-withdrawing effects, altering binding affinity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. Why do studies report conflicting persistence data for halogenated biphenyls in environmental compartments?
- Methodological Answer : Discrepancies arise from variable experimental conditions (e.g., redox state, microbial consortia). For example, biphenyl degrades rapidly in aerobic systems ( ) but persists under anaerobic conditions. Standardize test protocols (e.g., OECD 301/308 guidelines) and use field validation via sediment core dating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
